To plan an isotopic enrichment strategy, understanding the compound's structure and biosynthesis is crucial. The table below summarizes key information about griseofulvin from the search results.
| Property | Description |
|---|---|
| Molecular Formula | C₁₇H₁₇ClO₆ [1] [2] [3] |
| Chemical Structure | A chlorine-containing spirocyclic compound with a benzophenone backbone and multiple methoxy groups [1] [2]. |
| Producing Organisms | Primarily Penicillium species (e.g., P. griseofulvum, P. aethiopicum), and other ascomycetes like Xylaria flabelliformis [1] [3]. |
| Biosynthetic Class | Fungal polyketide [1]. |
| Key Biosynthetic Precursor | Derived from one acetyl-CoA and three malonyl-CoA units, forming a 6-methylsalicylic acid (6-MSA) intermediate [1]. |
| Biosynthetic Gene Cluster | The gsf cluster (e.g., gsfA, gsfI, gsfB, gsfC, etc.) in P. aethiopicum [1]. |
This biosynthetic pathway suggests that using 1-¹³C-acetate or U-¹³C-glucose in the culture medium of producing fungi would lead to specific or uniform ¹³C-labeling in the griseofulvin molecule [1].
Although not specific to griseofulvin, the MetExtract II software suite offers a powerful and validated general methodology for detecting and analyzing isotopically labeled metabolites, which is directly applicable to your goal. The workflow for its "AllExtract" module (M1), which is designed for untargeted detection of all metabolites in a biological system using uniform labeling, can be visualized as follows:
Experimental workflow for detecting labeled metabolites using MetExtract II, based on [4].
This methodology is detailed because it provides a robust framework for data processing and analysis, which is a critical part of any isotopic enrichment experiment. The software can be applied to study griseofulvin biosynthesis or its metabolic fate.
Based on the available information, here are two potential approaches you could take to create labeled griseofulvin:
Biosynthetic Labeling in Fungal Cultures: This is the most direct method inferred from the literature [1]. You would ferment a griseofulvin-producing fungus (e.g., a Penicillium strain) in a medium containing a stable isotope source, such as:
Isotopic Engineering via Chemical Synthesis: The patent on "Molecular Isotopic Engineering" [5] suggests a complementary approach. This involves designing the synthesis of griseofulvin (or a key intermediate) using reactants of a predefined isotopic composition. This method offers precise control over the position and type of isotope incorporated but may be more complex synthetically.
Griseofulvin is an antifungal drug that primarily treats dermatophytoses (ringworm) of the skin, hair, and nails [1] [2]. Its effectiveness stems from a multi-faceted mechanism of action targeting fungal cell division and its unique distribution in the body.
The table below summarizes the core aspects of its mechanism:
| Aspect | Description |
|---|---|
| Primary Molecular Target | Fungal tubulin [3] [2] |
| Key Molecular Action | Binds to tubulin, inhibiting its polymerization into microtubules [4] [3]. |
| Cellular Consequence | Disruption of the mitotic spindle, which inhibits mitosis (nuclear division) and arrests the fungal cell cycle [1] [3]. |
| Overall Effect | Fungistatic action (halts fungal growth and propagation) [4] [1]. |
| Tissue Targeting | Incorporated into keratin precursor cells. As new, drug-containing keratin replaces infected tissue, it creates an environment resistant to fungal growth [3] [2]. |
| Additional Effects | Interferes with the synthesis of nucleic acids and proteins within fungal cells [3]. |
This compound is a stable isotope-labeled analog of griseofulvin, where specific atoms have been replaced with carbon-13 (13C) and deuterium (D) [5] [6] [7]. This labeling does not alter the fundamental biological mechanism of action described above [7].
Its primary value in research includes:
The following diagram illustrates the typical research workflow for using this labeled compound in mass spectrometry-based assays:
Research workflow using this compound as an internal standard for LC-MS.
For scientists working with this compound, here are key practical details:
Griseofulvin (C₁₇H₁₇ClO₆) is a chlorine-containing antifungal polyketide metabolite first isolated from Penicillium griseofulvum in 1939 [1] [2]. This structurally unique compound features a grisan core with two methoxy groups at the four and six positions on its aromatic ring structure [2]. Initially recognized for its antifungal properties, griseofulvin was commercially introduced in 1959 and became the first orally-effective antifungal agent for treating human dermatophyte infections [1]. Beyond its antimicrobial applications, griseofulvin has gained renewed research interest due to its diverse pharmacological activities, including antitumor properties, antiviral effects against hepatitis C and SARS-CoV-2, and vascular modulatory activities [1] [2] [3].
Penicillium griseofulvum is a postharvest pathogen responsible for blue mold in stored apples and other pome fruits [4] [5]. This fungus exhibits remarkable metabolic versatility, producing both beneficial compounds like griseofulvin and detrimental mycotoxins including patulin and roquefortine C [5]. The biosynthetic pathways for these secondary metabolites are finely regulated by both pathway-specific and global regulators, representing an intriguing system for studying fungal secondary metabolism [4]. This technical review comprehensively examines the molecular genetics, regulatory mechanisms, and experimental approaches for investigating griseofulvin biosynthesis in P. griseofulvum, providing researchers with essential methodologies for pathway manipulation and optimization.
The griseofulvin biosynthetic gene cluster (BGC) was first fully characterized in Penicillium aethiopicum through shotgun sequencing and bioinformatic mining [1]. Comparative genomic analyses have revealed that the orthologous cluster in P. griseofulvum shares significant synteny and organizational conservation [5] [6]. The P. griseofulvum genome spans approximately 29.3 Mb and encodes numerous secondary metabolite clusters, with the griseofulvin BGC being among the most well-characterized [5].
Table 1: Core Genes in the Griseofulvin Biosynthetic Cluster
| Gene | Domain/Type | Function in Biosynthesis | Essential for Production |
|---|---|---|---|
| gsfA | NR-PKS (SAT-KS-MAT-PT-ACP) | Backbone polyketide synthase; generates benzophenone 5a | Yes [1] |
| gsfB | O-methyltransferase | Methylation of phenols on benzophenone | No [1] |
| gsfC | O-methyltransferase | Methylation of phenols on benzophenone | No [1] |
| gsfD | O-methyltransferase | Methylation at 5-OH position of grisan core | No [1] |
| gsfE | Enoyl reductase | Catalyzes enoyl reduction in final steps | No [1] |
| gsfF | Phenol oxidase | Oxidative formation of grisan core from griseophenone B | Likely essential |
| gsfI | Halogenase | Chlorination of griseophenone C to griseophenone B | Yes [1] [6] |
| gsfK | Unknown function | Unknown tailoring function | No [1] |
| gsfR1 | Transcription factor | Pathway-specific regulator | No (but affects yield) [4] |
| gsfR2 | Transcription factor | Putative regulator (may belong to different pathway) | No [4] |
The evolutionary origins of the griseofulvin BGC suggest potential horizontal gene transfer events, as the cluster is located near chromosomal ends and flanked by mobile genetic elements—features commonly associated with horizontally acquired clusters in fungi [1]. Phylogenetic analysis of 18S rRNA sequences from griseofulvin-producing fungi reveals a distribution across multiple Penicillium species and other ascomycetes including Xylaria flabelliformis and Memnoniella echinata, with the latter possessing only seven of the thirteen typical gsf genes yet retaining biosynthetic capability [1].
The griseofulvin BGC encompasses several essential enzymatic components that sequentially modify the polyketide backbone into the final product. The central enzyme, GsfA, is a non-reducing polyketide synthase (NR-PKS) that initiates biosynthesis by combining one acetyl-CoA and three malonyl-CoA molecules to form the initial carbon skeleton [1]. GsfA contains several functionally distinct domains: starter unit ACP transacylase (SAT), ketosynthase (KS), malonyl-CoA-ACP transacylase (MAT), product template (PT), and acyl carrier protein (ACP) [1]. The PT domain mediates cyclization of aromatic rings to form the intermediate benzophenone, while the absence of a thioesterase domain suggests alternative release mechanisms for the polyketide chain [6].
Other crucial enzymatic components include:
The griseofulvin biosynthetic pathway involves a carefully orchestrated series of enzymatic transformations that convert simple acyl-CoA precursors into the complex grisan structure. The pathway proceeds through several well-characterized intermediates, each modified by specific enzymes encoded within the BGC.
Table 2: Key Intermediates in Griseofulvin Biosynthesis
| Intermediate | Chemical Characteristics | Enzymatic Transformation | Detectable in Δ mutants |
|---|---|---|---|
| Benzophenone 5a | Heptaketide backbone | Initial cyclization by GsfA PT domain | Only in functional pathway |
| Griseophenone C | Methylated phenols | O-methylation by GsfB/GsfC | In ΔgsfI mutants |
| Griseophenone B | Chlorinated derivative | Chlorination by GsfI | In ΔgsfF mutants |
| Grisan core | Oxidatively coupled structure | Phenol oxidative coupling by GsfF | In ΔgsfD/ΔgsfE mutants |
| Dechlorogriseofulvin | Non-chlorinated final product | Full pathway except chlorination | In ΔgsfI mutants [6] |
The pathway initiates with GsfA assembling one acetyl-CoA and three malonyl-CoA molecules to generate a heptaketide backbone that undergoes cyclization to form benzophenone 5a [1]. Subsequent methylation by GsfB and GsfC produces griseophenone C, which is then chlorinated by GsfI to form griseophenone B [1]. The grisan core is formed through oxidative coupling catalyzed by GsfF, with final modifications including methylation by GsfD and enoyl reduction by GsfE yielding mature griseofulvin [1].
Figure 1: Griseofulvin Biosynthetic Pathway in P. griseofulvum. The diagram illustrates the sequential enzymatic transformations from primary metabolites to griseofulvin, with key intermediates and responsible enzymes indicated.
Griseofulvin biosynthesis is subject to sophisticated multi-level regulation that integrates pathway-specific control with global physiological signals. Two putative transcription factors encoded within the BGC, GsfR1 and GsfR2, play distinct regulatory roles [4]. Experimental evidence from knockout mutants demonstrates that GsfR1 functions as a central regulator with pleiotropic effects, coordinating griseofulvin biosynthesis, conidiation, and virulence on apple fruit [4]. In contrast, GsfR2 appears to participate in a different metabolic pathway despite its location within the griseofulvin cluster [4].
The regulatory network extends beyond pathway-specific factors:
Environmental factors profoundly impact griseofulvin production, with cultivation parameters including carbon source, nitrogen availability, pH, and growth temperature all modulating final yields. The identification of these regulatory influences provides critical parameters for optimizing fermentation conditions in industrial production settings.
Elucidating griseofulvin biosynthetic genes requires robust molecular genetic techniques for gene disruption and functional characterization. The following protocol outlines a standardized approach for investigating gene function in P. griseofulvum:
Knockout Mutant Generation:
Complementation Experiments: To verify that observed phenotypes result specifically from the targeted gene disruption, reintroduce a functional copy of the gene into the knockout mutant and assess restoration of griseofulvin production [6].
Key methodological considerations:
Comprehensive metabolite profiling is essential for characterizing griseofulvin production and identifying pathway intermediates. The following analytical approaches provide orthogonal verification of metabolic capabilities:
Extraction Protocol:
Chromatographic Analysis:
Quantification: Prepare standard curves using authentic griseofulvin standards (0.1-100 μg/mL) for absolute quantification. Express production as μg/g dry weight mycelia or μg/mL culture filtrate.
Monitoring temporal expression patterns of gsf genes provides insights into regulatory mechanisms and correlates gene expression with metabolite production.
RNA Isolation and qRT-PCR:
RNA-Seq Analysis: For comprehensive transcriptome profiling, prepare stranded RNA-seq libraries from samples collected at key time points and sequence using Illumina platforms. Map reads to the P. griseofulvum reference genome and quantify transcript abundance [5].
Promoter Analysis: Identify potential transcription factor binding sites in gsf gene promoters using tools like MEME Suite for motif discovery and comparative genomics with related species.
While griseofulvin's traditional application has been as an antifungal agent, recent research has revealed promising repurposing opportunities across multiple therapeutic areas:
Anticancer Properties: Griseofulvin demonstrates significant antitumor potential through multiple mechanisms of action. At concentrations of 20-60 μM, it inhibits proliferation of various cancer cell lines, including colorectal (HT-29, COLO-205), liver (Hep3B, HepG2), breast (MCF-7), and leukemia (HL-60) cells [2]. The compound induces G2/M cell cycle arrest and promotes apoptosis through interaction with mitotic spindle microtubules, disrupting centrosomal clustering in tumor cells with supernumerary centrosomes [1] [2]. Combination studies reveal synergistic effects when griseofulvin is administered with vincristine, suggesting potential for combination chemotherapy regimens [2].
Antiviral Activities: Griseofulvin suppresses replication of hepatitis C virus in vitro by interfering with microtubule polymerization [1] [2]. Molecular docking analyses indicate strong binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase, and spike protein receptor-binding domain, suggesting possible inhibitory effects on viral entry and replication [1]. Additionally, griseofulvin enhances ACE2 function, potentially contributing to vasodilation and improved capillary blood flow with implications for COVID-19 symptom management [1].
Vascular Effects: Griseofulvin has demonstrated vasodilatory properties, reducing angina pectoris, relieving hand artery spasm associated with onychomycosis, and improving symptoms in peripheral vascular diseases such as shoulder-hand syndrome [3]. These cardiovascular modulatory activities represent an underexplored therapeutic avenue.
Future advances in griseofulvin research will likely focus on biosynthetic optimization and structural diversification:
Strain Improvement Approaches:
Structural Diversification:
Bioprocessing Innovations: Addressing griseofulvin's poor aqueous solubility through formulation advances including nanoparticle encapsulation, cyclodextrin complexation, and emulsion-based delivery systems to enhance bioavailability and druggability [2].
The principal mechanism by which griseofulvin inhibits fungal and mammalian cell proliferation is through the kinetic suppression of microtubule dynamic instability [1] [2]. This process is crucial for the proper function of the mitotic spindle during cell division.
Griseofulvin interacts with several key protein targets to exert its effects.
| Target | Interaction & Consequence | Supporting Evidence |
|---|---|---|
| Tubulin Heterodimer | Binds to α- and β-tubulin, disrupting microtubule polymerization and dynamics [1] [3] [2]. | In vitro binding assays, computational docking studies [1] [4]. |
| Microtubule-Associated Proteins (MAPs) | Affects function of MAPs, indirectly disrupting microtubule alignment and stability [5] [2]. | Transcriptome analysis in plants; higher drug concentrations needed to inhibit MAP-free microtubules in vitro [5]. |
| γ-Tubulin | Potential binding to γ-tubulin, impacting centrosomal function and mitotic spindle formation [6]. | Molecular dynamics simulations [6]. |
The binding of griseofulvin to tubulin is relatively weak compared to other agents, requiring high concentrations (>100 μM) to inhibit polymerization in vitro, while suppression of dynamic instability occurs at much lower concentrations (1–20 μM) [1]. Computational studies suggest it may bind at the taxol-site on β-tubulin and at the αβ intra-dimer interface [2] [4].
The following table summarizes quantitative data from key studies measuring how griseofulvin suppresses dynamic instability parameters in living MCF-7 cells [2]. Dynamicity is a composite measure of overall microtubule turnover.
Table 1: Suppression of Microtubule Dynamic Instability in MCF-7 Cells by Griseofulvin [2]
| Parameter | Control (Vehicle) | 5 μM Griseofulvin | 15 μM Griseofulvin |
|---|---|---|---|
| Growth Rate (μm/min) | Not specified in excerpt | Significantly reduced | Strongly reduced |
| Shortening Rate (μm/min) | Not specified in excerpt | Significantly reduced | Strongly reduced |
| Dynamicity (μm/min) | Reference value of 100% | Reduced to ~40% of control | Reduced to ~20% of control |
To study griseofulvin's effects on microtubules, several established in vitro and cellular methodologies are used.
Table 2: Core Experimental Methodologies for Griseofulvin-Tubulin Interaction
| Method | Application | Key Steps (Summary) |
|---|
| Tubulin Polymerization Assay (in vitro) | Measures direct effect on microtubule assembly [1]. | 1. Purify tubulin (e.g., from mammalian brain). 2. Induce polymerization with GTP/glutamate at 37°C ± drug. 3. Sediment polymerized MTs via ultracentrifugation. 4. Quantify polymer mass (Bradford assay) or monitor turbidity. | | Analysis of Dynamic Instability (Live Cells) | Quantifies real-time MT dynamics in a near-physiological context [2]. | 1. Transfect cells with fluorescent tubulin (e.g., EGFP-α-tubulin). 2. Image individual MTs by time-lapse confocal microscopy. 3. Track MT length changes over time. 4. Calculate parameters (growth/shortening rates, dynamicity). | | Immunofluorescence Microscopy | Visualizes organization of spindle MTs and mitotic arrest [1] [2]. | 1. Treat cells with griseofulvin. 2. Fix and permeabilize cells. 3. Stain with anti-tubulin antibodies & DNA dye. 4. Analyze spindle morphology and chromosome alignment. | | Molecular Docking & Dynamics Simulations | Predicts binding sites and interactions at the atomic level [6] [4]. | 1. Obtain 3D structure of tubulin (e.g., from PDB). 2. Dock griseofulvin molecule into potential binding sites. 3. Run molecular dynamics simulations to assess stability. 4. Analyze interaction energies and residue contacts. |
The following diagram synthesizes the core mechanistic pathway of griseofulvin and a generalized workflow for its experimental investigation.
Griseofulvin mechanism and experimental analysis workflow.
Due to its low systemic toxicity in humans, griseofulvin has been investigated for drug repurposing in cancer therapy [1] [2]. Studies show it can act synergistically with other microtubule-targeting agents like vinblastine, enhancing their anti-proliferative effects against cancer cells such as MCF-7 (breast cancer) [2]. Ongoing research focuses on designing novel griseofulvin derivatives with improved potency and binding affinity for specific β-tubulin isotypes overexpressed in multidrug-resistant cancers [4].
1. Compound Overview & Role
2. Rationale for Use as an Internal Standard
Incorporating a SIL-IS is a critical best practice in LC-MS/MS bioanalysis. This compound is particularly suited for this role due to its nearly identical chemical and physical properties to the native analyte [2] [3].
3. Detailed Experimental Protocol
The following workflow outlines the key steps for using this compound in a bioanalytical method.
Table 1: Key Considerations for Method Implementation
| Aspect | Recommendation | Rationale & Reference |
|---|---|---|
| When to Add IS | Pre-extraction [2] | Added to the sample before processing to correct for analyte losses during all preparation steps. |
| IS Concentration | Approximately 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of the analyte [2]. | Ensures a strong, consistent IS signal that covers the expected concentration range of the analyte, particularly the peak concentration (Cmax). |
| Chromatography | The IS must be chromatographically resolved from the native griseofulvin. | Prevents cross-talk and ensures accurate integration of peaks for both the analyte and IS [2]. |
| MS Detection | Monitor unique Multiple Reaction Monitoring (MRM) transitions for the IS and analyte. | The mass difference of 4 Da allows for distinct MRM transitions, enabling specific and simultaneous quantification [2]. |
4. Quantitative Data & Acceptance Criteria
Establishing and adhering to predefined criteria is essential for ensuring the validity of results [5]. The following table summarizes key parameters to monitor.
Table 2: System Suitability and Data Acceptance Criteria
| Parameter | Target | Purpose & Rationale |
|---|---|---|
| IS Response Variability | Typically within ±20-30% of the mean response in calibration standards and QCs [2]. | Significant deviation may indicate issues with IS addition, injection, or instrument performance. |
| Retention Time Stability | Retention time shift of < ±2% [5]. | Ensures consistent chromatographic performance and correct peak assignment. |
| Mass Accuracy | < 5 ppm (for high-resolution MS) [5]. | Critical for correct analyte identification. Verified using calibration standards. |
| Calibration Curve Fit | R² ≥ 0.99 | Demonstrates a linear relationship between concentration and response across the analytical range. |
| QC Sample Accuracy | ±15% of the nominal concentration (±20% at LLOQ) [2]. | Confirms the method's accuracy and precision during the analytical run. |
5. Troubleshooting: Internal Standard Response Anomalies
Deviations in the IS signal can reveal underlying issues. Systematic monitoring is a key requirement for ensuring data validity [5]. The table below guides problem identification.
Table 3: Troubleshooting Guide for Abnormal IS Response
| Observation | Potential Cause | Corrective Action |
|---|---|---|
| Individual sample shows no or very low IS response | Pipetting error (failed addition or double addition), sample-specific adsorption [2]. | Check pipetting logs and visually inspect sample wells. The data from the affected sample may be invalid and require re-preparation. |
| Systematic low IS response across many samples | Autosampler needle clog, instrument sensitivity loss, degradation of the IS stock solution [2]. | Inspect and clean the autosampler, perform instrument maintenance, and prepare a fresh IS spiking solution. |
| Gradual drift in IS retention time | Degradation of the chromatographic column or instability in mobile phase composition / delivery [5]. | Condition or replace the HPLC column. Confirm mobile phase consistency and pump performance. |
This compound is a robust internal standard that significantly enhances the reliability of griseofulvin quantification by LC-MS/MS. Adherence to the detailed protocols for its use, coupled with rigorous system suitability checks and troubleshooting practices, ensures the generation of high-quality, valid bioanalytical data fit for purpose in drug development and other research applications.
The table below summarizes the key identifying information for the stable isotope-labeled compound [1].
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1329612-29-4 |
| Molecular Formula | C₁₆¹³CH₁₄D₃ClO₆ |
| Molecular Weight | 356.78 g/mol |
| Core Application | Internal standard for quantitative analysis using NMR, GC-MS, or LC-MS [1]. |
While explicit protocols for this compound are not available in the search results, the following sections outline its primary uses and the general framework of pharmacokinetic modeling, which it supports.
This compound is primarily used as an internal standard (IS) in bioanalytical methods [1]. The incorporation of heavy isotopes (13C and deuterium) creates a mass shift from the native compound (Griseofulvin), allowing mass spectrometry to distinguish between them. When a known amount of the IS is added to a biological sample (e.g., plasma, urine) at the initial processing step, it corrects for losses during sample preparation and variations in instrument response.
Population PK studies aim to understand the time course of a drug in the body and the sources of variability between individuals [2]. The use of a stable isotope like this compound ensures the high-quality concentration data that is the foundation of these models.
Griseofulvin is known to be metabolized in the liver to compounds including 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG) [3]. A stable isotope-labeled parent compound can aid in the discovery and quantification of its metabolites.
The following diagram illustrates the core experimental workflow in pharmacokinetic studies, from sample preparation to data analysis.
Understanding the metabolic pathway of the parent drug, Griseofulvin, is crucial for designing studies with the labeled analog. The following diagram summarizes the key known metabolic transformations [3].
Griseofulvin-¹³C,d3 is a stable isotope-labeled analog of the classic antifungal drug griseofulvin, specifically incorporating ¹³C and deuterium (d3) atoms into its molecular structure. This compound (CAS: 1329612-29-4) has a molecular weight of 356.78 g/mol with the molecular formula C₁₆¹³CH₁₄D₃ClO₆ [1]. Griseofulvin itself has a long history in medicinal applications, primarily as an antifungal agent against dermatophyte infections since its commercial introduction in 1959 [2] [3]. Beyond its antifungal properties, recent research has revealed griseofulvin's potential for drug repurposing in areas including cancer therapy (through disruption of mitosis), antiviral applications (against hepatitis C and SARS-CoV-2), and vascular effects (vasodilation and improved capillary blood flow) [2] [3].
The strategic incorporation of stable isotopes (¹³C and deuterium) into the griseofulvin structure creates an invaluable tool for advanced analytical applications. Unlike radioactive isotopes, these stable heavy isotopes do not pose special handling hazards, making them particularly suitable for tracer studies in biological systems and for use as internal standards in quantitative analyses [1]. The presence of these isotopes produces distinct NMR signals that can be distinguished from the natural abundance compound, enabling researchers to track the compound's fate in complex biological systems and perform precise quantification without methodological interference.
Griseofulvin-¹³C,d3 serves multiple critical functions in drug development research, particularly in the realm of analytical chemistry and metabolism studies. The unique isotopic composition of this labeled analog makes it particularly valuable for the applications summarized in the table below [1]:
Table 1: Primary Applications of Griseofulvin-¹³C,d3 in Pharmaceutical Research
| Application Type | Specific Methodology | Key Utility in Drug Development |
|---|---|---|
| Tracer Studies | NMR and Mass Spectrometry Tracking | Elucidation of metabolic pathways, distribution, and biodegradation products |
| Quantitative Analysis | Internal Standard for NMR, GC-MS, or LC-MS | Precise quantification of griseofulvin in biological matrices during pharmacokinetic studies |
| Metabolic Profiling | Isotopic Pattern Recognition | Identification and characterization of metabolites in complex biological samples |
The use of stable heavy isotopes like ¹³C and deuterium in drug molecules has gained significant attention in pharmaceutical research due to their ability to affect pharmacokinetic and metabolic profiles while serving as tracers during drug development [1]. The incorporation of deuterium (d3) in particular can potentially alter the metabolic fate of the compound through what is known as the isotope effect, where the stronger carbon-deuterium bond compared to carbon-hydrogen bond can slow down certain metabolic transformations, thereby extending half-life and changing exposure profiles.
The applications of Griseofulvin-¹³C,d3 extend beyond basic quantification and tracking, supporting more sophisticated research initiatives:
Solvate Solid Dispersion Studies: Research has demonstrated that griseofulvin forms various solid dispersions with different polymers, which significantly enhance its solubility and antifungal efficacy. The ¹³C-labeled analog could be particularly valuable in solid-state NMR studies to investigate intermolecular interactions in these formulations, especially in understanding hydrogen bonding as revealed by NMR data [4].
Metabolic Pathway Tracing: The ¹³C label allows researchers to employ ¹³C-NMR spectroscopy to track the incorporation of griseofulvin or its metabolites into biological systems, providing insights into its mechanism of action and potential metabolic activation or detoxification pathways [1].
Biosynthetic Studies: Griseofulvin is a polyketide metabolite produced mainly by ascomycetes fungi, and its biosynthetic gene cluster (gsf BGC) has been identified in species like P. aethiopicum [2] [3]. The ¹³C-labeled compound could facilitate studies on griseofulvin biosynthesis in fungal systems, particularly in understanding the conversion from precursor molecules.
Protocol 1: Standard Sample Preparation for ¹³C NMR Analysis
Weighing: Accurately weigh approximately 5-10 mg of Griseofulvin-¹³C,d3 using an analytical balance. The exact mass should be recorded for quantitative applications.
Solvent Selection: Transfer the compound to a standard NMR tube and add 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chloroform is generally preferred for griseofulvin due to its good solubility in this solvent.
Solubilization: Gently vortex or agitate the NMR tube until complete dissolution is achieved. The solution should appear clear without any undissolved particles.
Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Storage Condition Note: While the analysis is typically performed immediately, if storage is necessary, the sample should be kept at room temperature protected from light [1].
Critical Considerations:
Protocol 2: ¹³C NMR Data Acquisition for Griseofulvin-¹³C,d3
Instrument Setup:
Basic ¹³C NMR Parameters:
Specialized Experiments:
Data Processing:
Troubleshooting Tips:
Protocol 3: Quantitative NMR Analysis for Griseofulvin in Biological Samples
Calibration Curve Preparation:
Sample Preparation with Internal Standard:
NMR Acquisition for Quantification:
Data Analysis:
Validation Parameters:
The following diagram illustrates the comprehensive workflow for utilizing Griseofulvin-¹³C,d3 in NMR spectroscopy applications, from sample preparation to data analysis:
Figure 1: Experimental workflow for Griseofulvin-¹³C,d3 NMR spectroscopy applications illustrating the key stages from sample preparation to data analysis and specific application pathways.
Griseofulvin-¹³C,d3 represents a powerful analytical tool that extends the utility of NMR spectroscopy in pharmaceutical research and development. Its application as a tracer and internal standard enables precise quantification and metabolic tracking that is essential for understanding the disposition and transformation of this clinically relevant compound in biological systems. The protocols outlined in this document provide researchers with detailed methodologies to implement these applications in their own laboratories, supporting advanced drug development efforts particularly in the areas of antifungal agents and drug repurposing initiatives. As research continues to uncover new potential applications for griseofulvin—including antitumor, antiviral, and vascular effects—the role of stable isotope-labeled analogs in elucidating its mechanisms and optimizing its therapeutic profile will remain indispensable.
This document outlines a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Griseofulvin in human plasma. This method is suitable for pharmacokinetic and bioequivalence studies [1].
Griseofulvin is an oral antifungal antibiotic. Monitoring its concentration in biological fluids is crucial for evaluating its bioavailability, which can be dissolution rate-limited due to its poor water solubility [2]. The method described here is simple, sensitive, and rapid, utilizing electrospray ionization (ESI) and multiple reaction monitoring (MRM) for high specificity.
The following tables summarize the key analytical conditions and the method's validation performance.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Instrument Platform | API-3000 triple quadrupole mass spectrometer |
| Ion Source | Turbo Ion Spray (Electrospray Ionization - ESI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Chromatography Column | Hypersil, hypurity C18 reverse phase column |
| Mobile Phase | 0.05% Formic acid in water : acetonitrile (30:70, v/v) |
| Chromatographic Mode | Isocratic |
| Flow Rate | Not specified (Total run time: 3.0 min) |
| Injection Volume | 5 µL |
| MRM Transition (Griseofulvin) | Parent → Product ion (specific m/z not detailed) |
| Internal Standard (IS) | Propranolol Hydrochloride |
Source: Adapted from [1]
Table 2: Method Validation Parameters
| Validation Parameter | Performance Result |
|---|---|
| Linear Range | 20 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Precision (CV) at LLOQ | < 10% |
| Absolute Recovery (Analyte) | 87.36% |
| Absolute Recovery (IS) | 98.91% |
| Inter-/Intra-batch Precision (CV) | < 7.5% |
| Accuracy (Relative Error) | Within ±4.2% |
Source: Adapted from [1]
This section provides the step-by-step procedure for quantifying Griseofulvin in human plasma.
LC Configuration:
MS/MS Configuration:
The workflow below illustrates the complete analytical process.
The method should be validated according to regulatory guidelines, including the following studies [1]:
To implement this method for the stable isotope-labeled internal standard Griseofulvin-13C d3, consider the following adjustments:
m/z 353, the parent ion for the labeled standard could be m/z 357. The specific transitions must be determined experimentally.
Griseofulvin-13C,d3 represents a chemically modified version of the antifungal agent griseofulvin, where specific carbon atoms have been replaced with stable 13C isotopes and hydrogen atoms with deuterium (d3). This stable isotope-labeled compound (CAS No.: 1329612-29-4) serves as a powerful tracer in metabolic studies, allowing researchers to track the distribution, biotransformation, and metabolic fate of griseofulvin and its derivatives in biological systems. With a molecular weight of 356.78 g/mol and the chemical formula C1613CH14D3ClO6, this compound is specifically designed for research applications and is not intended for patient use [1].
The fundamental principle behind using Griseofulvin-13C,d3 lies in stable isotope tracing, a methodology that leverages the distinct mass signatures introduced by heavy isotopes to track metabolic pathways. When incorporated into experimental systems, this labeled compound enables researchers to distinguish between newly synthesized metabolites and pre-existing pools through techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach has proven particularly valuable in pharmaceutical research for understanding drug metabolism, identifying potential toxic metabolites, and elucidating mechanisms of drug-induced tissue injury [1] [2].
13C Metabolic Flux Analysis (13C-MFA) represents a robust analytical framework for quantifying intracellular metabolic fluxes in biological systems. This technique leverages the unique properties of 13C-labeled substrates to trace metabolic pathways and quantify reaction rates within complex metabolic networks. The core principle underlying 13C-MFA involves monitoring the incorporation patterns of heavy carbon isotopes into metabolic intermediates and end products, which provides a rich source of information about the activity of various metabolic pathways [3]. The metabolic flux refers to the in vivo conversion rate of metabolites, encompassing both enzymatic reaction rates and transport rates between different cellular compartments. Accurately estimating these fluxes within complex metabolic networks requires 13C metabolic fluxomics, which has emerged as an indispensable tool for quantifying in vivo metabolic pathway activity [3].
The power of 13C-MFA stems from the fact that different metabolic pathways distribute carbon atoms in characteristic patterns within metabolites. When 13C-labeled nutrients are metabolized by cells, the resulting labeling patterns in intracellular metabolites serve as fingerprints of the metabolic fluxes that produced them. By measuring these patterns using advanced analytical techniques and applying computational modeling, researchers can quantify the rates through various metabolic pathways with remarkable precision [3] [4].
Isotope tracing forms the foundation of 13C metabolic flux analysis, where an isotope-labeled tracer is incorporated into the metabolic system, leading to variation in the isotopic pattern of metabolites. Qualitative pathway activity changes can be deduced by comparing these isotopic data. For instance, feeding labeled glucose results in M+3 triose phosphates, where M+3 fructose bisphosphate reflects the reversibility of aldolase, while M+3 glucose-6-phosphate reflects fructose bisphosphatase activity [3].
The Metabolic Flux Ratio (FR) method represents a more quantitative approach, where based on the differences between the isotopic compositions of the metabolic precursor and the product, the relative fraction of metabolic fluxes converging to a node can be directly calculated. A dozen such ratios can be identified from the isotope labeling patterns of amino acids or organic acids. This ratio estimation method can be performed even when isotope labeling is dynamic, and the ratios can be estimated from 13C measurements by dedicated machine learning predictors [3].
Table 1: Classification of 13C Metabolic Flux Analysis Methods
| Method Type | Applicable Scenario | Computational Complexity | Key Limitations |
|---|---|---|---|
| Qualitative Fluxomics (Isotope Tracing) | Any system | Easy | Provides only local and qualitative values |
| Metabolic Flux Ratios Analysis | Systems where flux, metabolites, and their labeling are constant | Medium | Provides only local and relative quantitative values |
| Kinetic Flux Profiling | Systems where flux, metabolites are constant while labeling is variable | Medium | Provides only local and relative quantitative values |
| Stationary State 13C-MFA | Systems where flux, metabolites and their labeling are constant | Medium | Not applicable to dynamic systems |
| Isotopically Instationary 13C-MFA | Systems where flux, metabolites are constant while labeling is variable | High | Not applicable to metabolically dynamic systems |
Proper experimental design for Griseofulvin-13C,d3 tracing studies requires careful consideration of both metabolic steady state and isotopic steady state. Metabolic steady state requires that both intracellular metabolite levels and intracellular metabolic fluxes of a cell or cell population remain constant. While true metabolic steady state is difficult to achieve in most biological systems, researchers often work at pseudo-steady state, where changes in metabolite concentrations and fluxes are minimal relative to the measurement timescale. In conventional cell culture systems, the exponential growth phase is typically assumed to reflect metabolic pseudo-steady state, as cells divide steadily at their maximal condition-specific rate, provided nutrient supply doesn't become limiting [4].
Isotopic steady state characterizes the enrichment of a stable isotopic tracer in metabolites and is distinct from metabolic steady state. When 13C-labeled Griseofulvin is introduced and subsequently metabolized, metabolites will become increasingly enriched for 13C until a point where the 13C enrichment stabilizes over time. The time required to reach isotopic steady state varies significantly depending on the metabolite being analyzed and the specific tracer employed. This temporal dynamic depends on both the fluxes from the nutrient to that metabolite and the pool sizes of that metabolite and all intermediate metabolites [4]. For proper interpretation of labeling data, it's crucial to assess whether the system is at metabolic pseudo-steady state, and if so, interpretation is most straightforward when labeling has proceeded to isotopic steady state.
The deep labeling method combines a custom 13C medium with high-resolution mass spectrometry to profile metabolic activities in an unbiased, hypothesis-free manner. This approach involves culturing cells in a custom growth medium where the basic precursors of metabolic pathways are 13C, while vitamins and serum components remain 12C. In these conditions, endogenously synthesized metabolites incorporate 13C atoms, allowing their identification. Simultaneously, the presence of 12C atoms in a metabolite indicates incorporation of serum fat, protein, or other exogenous compounds, and also helps identify inactive metabolic pathways [5].
For Griseofulvin-13C,d3 tracing experiments, researchers must carefully consider the tracer concentration and exposure duration. The labeled griseofulvin should be used at concentrations that reflect physiological relevance while ensuring sufficient signal for detection. Based on the research demonstrating griseofulvin-induced liver injury in mice, typical experimental setups involve treatment durations sufficient to observe metabolic consequences, which may range from several hours to multiple days, depending on the specific research objectives [2].
Cell Seeding: Plate appropriate cell types (e.g., hepatocytes, cancer cell lines) in culture vessels at a density that ensures 70-80% confluence at the time of treatment. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO2) [5].
Tracer Application: Prepare a stock solution of Griseofulvin-13C,d3 in appropriate solvent (typically DMSO) and dilute to working concentration in culture medium. Final DMSO concentration should not exceed 0.1% to maintain cell viability. Replace existing culture medium with the tracer-containing medium [1] [2].
Incubation Duration: Maintain cells with the labeled griseofulvin for a predetermined period based on experimental objectives. For metabolic steady-state analyses, ensure exposure duration allows sufficient time for isotopic equilibration in target metabolites, typically ranging from 6 to 72 hours [4].
Cell Harvesting: Remove culture medium and rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism immediately using liquid nitrogen or cold methanol [5].
Polar Metabolite Extraction: Add 1 mL of 80% methanol (-80°C) to cell pellets and vortex vigorously. Incubate at -80°C for 15 minutes, then centrifuge at 16,000 × g for 15 minutes at 4°C. Collect supernatant and evaporate solvent using a speed vacuum concentrator [5].
Lipid Extraction: For comprehensive metabolite profiling including lipids, use a modified Bligh-Dyer extraction. Resuspend cell pellet in 2:1 methanol:chloroform mixture, vortex, then add water and chloroform to achieve final ratio of 1:1:0.9 (methanol:chloroform:water). Centrifuge to separate phases and collect both aqueous and organic layers [2].
Sample Storage: Reconstitute dried extracts in appropriate solvents for subsequent analysis and store at -80°C until LC-MS analysis.
For tissue samples from animal studies (e.g., liver tissues from griseofulvin-treated mice):
Tissue Homogenization: Rapidly harvest tissues and freeze-clamp using liquid nitrogen. Homogenize frozen tissue in ice-cold extraction solvent using a bead mill or tissue homogenizer at a ratio of approximately 50 mg tissue per 1 mL solvent [2].
Metabolite Extraction: Add cold methanol:water (4:1, v/v) to tissue homogenates, vortex thoroughly, and incubate at -80°C for 1 hour. Centrifuge at 16,000 × g for 15 minutes at 4°C and collect supernatant [2].
Protein Precipitation: For cleaner extracts, add 3 volumes of acetonitrile to tissue homogenates, vortex, incubate at -20°C for 1 hour, then centrifuge and collect supernatant.
Table 2: Sample Preparation Protocols for Different Matrices
| Sample Type | Extraction Method | Key Reagents | Processing Temperature | Storage Conditions |
|---|---|---|---|---|
| Cell Culture | Cold methanol quenching | 80% methanol in water | -80°C | -80°C in 80% methanol |
| Liver Tissue | Methanol:water (4:1) extraction | Methanol, water, acetonitrile | -80°C to 4°C | -80°C after drying |
| Plasma/Serum | Protein precipitation | Cold acetonitrile (3:1 ratio) | -20°C | -80°C after drying |
| Urine | Dilution and filtration | Water, methanol | 4°C | -80°C with 0.1% formic acid |
Chromatographic separation represents a critical step in achieving accurate metabolite identification and quantification. The following parameters have been optimized for griseofulvin and its metabolite analyses:
Column Selection: Employ a reversed-phase C18 column (2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C for optimal separation of griseofulvin and its metabolic derivatives [2].
Mobile Phase: Utilize a binary solvent system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol. The addition of acid modifiers enhances ionization efficiency in positive ESI mode [2].
Gradient Program: Implement a linear gradient from 5% B to 95% B over 12-15 minutes, followed by a 3-minute hold at 95% B and re-equilibration to initial conditions. Flow rate should be maintained at 0.3 mL/min with injection volumes of 5-10 μL [2] [5].
Alternative Methods: For more polar metabolites, consider employing hydrophilic interaction liquid chromatography (HILIC) with an amide or silica stationary phase and a mobile phase of acetonitrile/water with ammonium acetate or formate buffers [5].
High-resolution mass spectrometry enables accurate mass measurement and isotopologue distribution analysis for Griseofulvin-13C,d3 and its metabolites:
Ionization Source: Operate the electrospray ionization (ESI) source in positive ion mode with the following typical parameters: spray voltage 3.5 kV, capillary temperature 320°C, sheath gas 40-50 arbitrary units, auxiliary gas 10-15 arbitrary units [2] [5].
Mass Analyzer: Employ an Orbitrap or time-of-flight (TOF) mass analyzer capable of achieving resolution ≥60,000 at m/z 200 to ensure sufficient separation of isotopologue patterns. Set mass range to m/z 50-1000 for comprehensive metabolite detection [5].
Fragmentation Settings: Utilize data-dependent acquisition (DDA) modes where the top N ions (typically 5-10) from each full scan are selected for fragmentation. Apply stepped normalized collision energy (15-35 eV) for comprehensive fragment ion generation [2].
Quantitative Analysis: For targeted quantification of specific metabolites, employ selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole instruments for enhanced sensitivity and linear dynamic range.
The first step in data processing involves comprehensive metabolite identification from complex LC-MS datasets. For Griseofulvin-13C,d3 tracing experiments, this process includes:
Mass Isotopomer Distribution Analysis: Calculate the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for detected metabolites. The term 'labeling pattern' refers to a mass distribution vector (MDV), which describes the fractional abundance of each isotopologue normalized to the sum of all possible isotopologues [4].
Natural Isotope Correction: Apply mathematical correction to account for naturally occurring isotopes (13C, 15N, 2H, 17O, 18O) using established algorithms. This correction is essential for accurate interpretation of labeling patterns, particularly for metabolites containing heteroatoms or when derivatization agents are used in sample preparation [4].
Metabolite Annotation: Assign putative identities to detected ions based on accurate mass (typically with mass error <5 ppm) and retention time matching against authentic standards when available. Database searching against HMDB, KEGG, or other specialized metabolite databases further supports annotation [5].
Interpreting 13C labeling patterns enables researchers to deduce relative pathway activities and nutrient contributions:
Pathway Activity Assessment: Identify active metabolic pathways based on characteristic labeling patterns. For instance, griseofulvin treatment in mice results in significant accumulations of protoporphyrin IX (PPIX), N-methyl PPIX, bile acids, and glutathione (GSH) in the liver, indicating specific pathway perturbations [2].
Nutrient Contribution Analysis: Determine the relative contributions of different nutrients to metabolite synthesis based on labeling enrichment. Metabolomic analysis can reveal bioactivation pathways of griseofulvin that contribute to the formation of GSF-PPIX, GSF-GSH, and GSF-proline adducts [2].
Flux Quantification: Apply computational models to estimate absolute metabolic fluxes. The fundamental principle involves solving an optimization problem where the difference between measured and simulated isotopic labeling is minimized subject to stoichiometric constraints of the metabolic network [3].
The following workflow diagram illustrates the complete experimental process from sample preparation to data interpretation:
Diagram 1: Experimental workflow for this compound metabolic pathway tracing studies, illustrating the key steps from compound treatment to data interpretation.
Griseofulvin-13C,d3 has proven particularly valuable in toxicology research, specifically in understanding griseofulvin-induced liver injury. Studies in mice have demonstrated that griseofulvin treatment causes hepatic porphyria that mimics liver injury associated with erythropoietic protoporphyria (EPP) in humans. Through metabolomic approaches, researchers have identified several key metabolic perturbations [2]:
Porphyrin Accumulation: GSF treatment results in significant accumulations of protoporphyrin IX (PPIX) and N-methyl PPIX in the liver. A six-fold increase of N-methyl PPIX was observed in the liver of mice after GSF treatment. N-methyl PPIX strongly inhibits ferrochelatase, the enzyme that converts PPIX to heme, leading to further PPIX accumulation [2].
Bile Acid Homeostasis Disruption: Excessive PPIX in the liver results in bile duct blockage and disturbs bile acid homeostasis. This disruption represents a key factor in the pathophysiology of griseofulvin-induced liver injury [2].
Glutathione Metabolism Alterations: The accumulation of glutathione (GSH) in the liver was observed, likely due to Nrf2-mediated upregulation of GSH synthesis as a protective response to oxidative stress [2].
Metabolomic analysis using Griseofulvin-13C,d3 has revealed important bioactivation pathways that contribute to griseofulvin's hepatotoxicity:
Adduct Formation: The study identified the formation of GSF-PPIX, GSF-GSH, and GSF-proline adducts, indicating multiple bioactivation pathways of griseofulvin that contribute to its toxicological profile [2].
Reactive Intermediate Generation: The formation of these adducts suggests the generation of reactive intermediates during griseofulvin metabolism, which can covalently bind to cellular macromolecules and disrupt normal cellular functions [2].
Biochemical Basis for Toxicity: These findings provide the biochemical basis of GSF-induced liver injury that can be used to understand the pathophysiology of EPP-associated liver injury in humans, demonstrating the value of stable isotope tracing in mechanistic toxicology [2].
The following metabolic pathway diagram illustrates the key perturbations in griseofulvin-induced liver injury:
Diagram 2: Key metabolic pathways in griseofulvin-induced liver injury, showing the relationship between griseofulvin bioactivation, porphyrin accumulation, and hepatotoxicity.
Incomplete Isotopic Steady State: Ensure sufficient incubation time with Griseofulvin-13C,d3 for the metabolites of interest to reach isotopic steady state. The time required varies significantly between metabolites—glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates and amino acids may require several hours or longer [4].
Rapid Exchange of Amino Acids: Many amino acids freely exchange between intracellular and extracellular pools, which can prevent labeling from reaching isotopic steady state in standard culture conditions. Any intracellular metabolite pool that undergoes rapid exchange with a larger extracellular pool presents this complication, requiring specialized experimental designs for accurate interpretation [4].
Natural Isotope Interference: Always correct for naturally occurring isotopes in both the metabolite and derivatization agents (if used). For analytical methods requiring metabolite derivatization, the chemical modification adds additional atoms whose natural isotope abundance must be accounted for in calculations [4].
System Suitability Testing: Regularly analyze quality control samples including pooled biological samples and reference standards to monitor instrument performance and reproducibility.
Blank Samples: Include process blanks (extraction without biological material) and solvent blanks to identify and eliminate background contamination.
Standard Mixtures: Use standardized metabolite mixtures with known 13C labeling patterns to validate analytical performance and data processing algorithms.
Griseofulvin-13C,d3 serves as a valuable research tool for elucidating metabolic pathways and bioactivation processes associated with griseofulvin metabolism and toxicity. The protocols outlined in this document provide researchers with comprehensive methodologies for employing this stable isotope-labeled tracer in various experimental systems. Through careful experimental design, appropriate sample processing, advanced LC-MS analysis, and rigorous data interpretation, scientists can leverage this compound to gain mechanistic insights into drug metabolism and toxicity pathways.
The application of Griseofulvin-13C,d3 in studying drug-induced liver injury demonstrates how stable isotope tracing can reveal complex metabolic perturbations and identify specific biochemical pathways involved in toxic responses. These approaches can be extended to investigate a wide range of biological questions in pharmaceutical research and development, ultimately contributing to enhanced drug safety profiles and improved understanding of metabolic diseases.
This compound is a stable heavy-isotope labeled form of griseofulvin, where atoms of carbon-13 and deuterium replace their native isotopes [1]. Its primary application in research is as a tracer or internal standard for quantitative analysis using Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) [1]. The incorporation of heavy isotopes does not significantly alter the molecular structure or biological activity compared to the unlabeled compound, making it an ideal tool for precise measurement of the parent drug's behavior in complex biological systems [1].
Unlabeled griseofulvin, a fungistatic polyketide, has demonstrated interactions with several protein targets beyond its antifungal action, suggesting potential for drug repurposing [2]. Key targets include:
The following workflow outlines a general experimental approach for studying this compound protein binding. Much of the methodology is inferred from studies on unlabeled griseofulvin, with the labeled compound serving a specific role in quantification.
Compound Preparation:
Binding Assay (using γ-tubulin as an example):
Data Analysis:
The table below summarizes key quantitative information and findings from the literature.
Table 1: Key Data and Findings for Griseofulvin Protein Binding Studies
| Aspect | Details & Quantitative Data | Relevance to this compound |
|---|---|---|
| Compound Properties | Molecular Weight: 356.78 g/mol [1]. Formula: C16¹³CH14D3ClO6 [1]. | Serves as a tracer; provides distinct mass for detection via MS. |
| γ-Tubulin Binding | Binding driven by hydrophobic interactions with H8, H9 helices and S7, S8, S14 strands [3]. | Binding mechanism is expected to be identical to unlabeled griseofulvin. |
| Keratin 8/18 Binding | Binding affinity (ΔG) ranges from -3.34 to -5.61 kcal mol⁻¹ [2]. Stronger binding to rodent K18 may explain species-specific liver toxicity [2]. | Useful for designing toxicology studies on species-specific drug-induced hepatitis. |
| Solubility Enhancement | Hydrotrope Sodium Cumene Sulfonate (SCS) can encapsulate drug and facilitate delivery; coordination number analysis tracks release [3]. | Critical protocol step. Use of SCS recommended for in vitro assays to overcome low aqueous solubility. |
Role of the Stable Isotope Label: The primary advantage of this compound is its utility in mass spectrometry-based quantification. It allows researchers to spike samples as an internal standard to correct for analyte loss during preparation or ionization suppression in the MS source, leading to highly accurate pharmacokinetic and protein binding studies [1].
Overcoming Solubility Challenges: Griseofulvin is highly hydrophobic. The use of hydrotropes like SCS is not merely a solubility aid; it can actively influence the binding process. Studies indicate that SCS can alter the binding sites of γ-tubulin and weaken drug-protein interactions, a factor that must be considered and controlled for in experimental design [3].
Future Research Directions: The binding protocols for this compound can be applied to explore its repurposing potential. Molecular docking suggests promise against SARS-CoV-2 proteins [2], and its confirmed interaction with γ-tubulin and keratins opens avenues in oncology and toxicology research [2] [3].
I hope these detailed application notes provide a solid foundation for your research. Should you require further elaboration on any specific protocol section, please feel free to ask.
Griseofulvin inhibits fungal cell division by disrupting microtubule function. The table below summarizes its key mechanisms and cellular effects:
| Mechanism/Target | Biological Consequence | Experimental Context |
|---|---|---|
| Binds to fungal tubulin [1] [2] | Disrupts assembly of microtubules, key components of the mitotic spindle. | Fungal cells [1]. |
| Suppresses microtubule dynamic instability [3] | Inhibits mitosis by stopping spindle function without massive depolymerization. | In vitro assays with mammalian cells (HeLa) [3]. |
| Inhibits fungal cell mitosis [4] [2] | Arrests cell cycle, preventing replication. | Fungal cells; overall fungistatic effect [4]. |
| Incorporated into keratin [1] [2] | Renders newly formed skin, hair, and nail tissues resistant to fungal invasion. | Human keratinized tissues [1]. |
This mechanism can be visualized as follows:
As a labeled analog, this compound is used in research for precise tracking and measurement.
The following workflow outlines a protocol for using this compound to study the effects of griseofulvin in a fungal cell culture model.
Detailed Protocol: Investigating Griseofulvin Uptake and Effects in Fungal Cells
Objective: To quantify the intracellular concentration of griseofulvin and correlate it with the inhibition of cell division in a fungal model.
Materials:
Procedure:
Sample Preparation:
Sample Processing:
LC-MS Analysis:
Correlative Analysis:
While this compound is a research tool, the parent compound's action is a model for antifungal and anti-mitotic discovery.
Griseofulvin-13C,d3 is a stable isotope-labeled analog of the antifungal drug griseofulvin, where one carbon atom is replaced by ¹³C and three hydrogen atoms are replaced by deuterium ( [1]). This compound serves as an ideal internal standard (IS) for quantitative mass spectrometry-based assays, compensating for variability in sample preparation and instrument response. Griseofulvin itself is a fungistatic polyketide metabolite produced mainly by ascomycetes, which has been used for decades to treat dermatophyte infections and has shown potential for drug repurposing in areas like cancer and viral infections ( [2]). This document provides detailed protocols for the accurate quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Stable isotope-labeled internal standards like this compound are crucial for achieving high-quality quantitative results in bioanalysis. Their nearly identical chemical properties to the analyte of interest ensure co-elution during chromatography, while their distinct mass allows separate mass spectrometric detection ( [1]).
Key Properties:
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Labeled Positions | ¹³C and three deuterium atoms |
| Molecular Weight | 356.78 g/mol |
| Chemical Formula | C₁₆¹³CH₁₄D₃ClO₆ |
| Primary Application | Internal Standard for GC-MS, LC-MS, NMR |
| Storage | Room temperature in continental US |
The following diagram illustrates the complete sample preparation workflow:
Figure 1: Sample Preparation Workflow for Biological Samples
Internal Standard Addition
Protein Precipitation
Liquid-Liquid Extraction (Alternative/Additional Clean-up)
Concentration
Reconstitution
Table 2: Recommended GC-MS Operating Conditions
| Parameter | Setting |
|---|---|
| GC System | Gas Chromatograph with Capillary Inlet |
| MS System | Quadrupole Mass Spectrometer |
| Column | 30 m × 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Injection Volume | 1-2 µL (splitless mode) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 60°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Data Acquisition | Selected Ion Monitoring (SIM) |
The following diagram illustrates the GC-MS data acquisition strategy:
Figure 2: GC-MS Data Acquisition and Quantitation Strategy
SIM Ion Selection:
GC-MS Acquisition Modes:
Stock Solutions:
Calibration Standards:
Table 3: Example Calibration Standards Preparation
| Standard Level | Griseofulvin Concentration (ng/mL) | This compound IS Concentration (ng/mL) |
|---|---|---|
| Blank | 0 | 50 |
| LLOQ | 1 | 50 |
| Low QC | 3 | 50 |
| Mid QC 1 | 25 | 50 |
| Mid QC 2 | 100 | 50 |
| High QC | 400 | 50 |
| ULOQ | 500 | 50 |
Peak Integration:
Calibration Curve:
Concentration Calculation:
According to FDA bioanalytical method validation guidelines, the following parameters should be evaluated:
The quantitative method described here enables several important applications in pharmaceutical research and development:
Griseofulvin has demonstrated potential beyond its traditional antifungal applications, with recent research suggesting inhibitory effects on cancer cell division, hepatitis C virus replication, and SARS-CoV-2 entry and viral replication ( [2]). The availability of a robust quantitative method for griseofulvin and its stable isotope-labeled analog will facilitate further investigation into these promising therapeutic areas.
Table 4: Common Issues and Solutions in GC-MS Analysis of this compound
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation, active sites | Re-cut column, use deactivated liners, employ matrix-matched calibration |
| Low sensitivity | Dirty ion source, improper SIM ions | Clean ion source, optimize SIM ions using standard |
| Retention time shift | Column degradation, temperature fluctuation | Check GC temperature calibration, replace column if necessary |
| High background noise | Column bleed, contaminated inlet | Condition/replace column, clean/replace inlet liner |
| Inaccurate quantification | Matrix effects, IS variability | Use matrix-matched standards, ensure consistent IS addition |
This protocol provides a comprehensive framework for the quantitative analysis of this compound in biological samples using GC-MS. The method leverages the superior performance of stable isotope-labeled internal standards to achieve accurate and precise quantification. Proper implementation of this methodology enables reliable measurement of griseofulvin concentrations in complex biological matrices, supporting various phases of drug development and research into new therapeutic applications for this established medication.
Griseofulvin is an antifungal natural product first isolated from Penicillium griseofulvum in 1939 that has been used clinically for decades against dermatophyte infections. It functions primarily as a fungistatic agent, inhibiting cell division in susceptible fungi without directly killing the organisms. The discovery of its microtubule-targeting activity has expanded interest in this compound beyond antifungal applications to include potential uses in cancer research and virology. Griseofulvin-13C d3, with stable isotopic labeling at key positions, provides enhanced analytical capabilities for tracking drug distribution, metabolism, and mechanism of action in biological systems through techniques such as mass spectrometry and NMR spectroscopy. This isotopic labeling enables researchers to distinguish administered compound from endogenous metabolites and precisely quantify drug uptake and localization patterns within fungal cells and subcellular compartments [1] [2].
The primary mechanism of griseofulvin involves binding to fungal tubulin and disruption of microtubule function, particularly during mitotic spindle formation. Unlike many tubulin-targeting agents that promote either stabilization or catastrophic depolymerization of microtubules, griseofulvin exhibits a unique mechanism by suppressing microtubule dynamic instability without significant reduction of polymer mass at physiologically relevant concentrations. This specific activity makes it particularly valuable for studying cell division processes and developing targeted antifungal strategies. The application of isotopically labeled griseofulvin-13C d3 in research provides critical insights into the compound's biodistribution, metabolism, and molecular interactions while maintaining identical biological activity to the non-labeled compound [3] [4].
Griseofulvin exerts its primary antifungal effect through specific interaction with fungal tubulin, the protein subunit of microtubules. This binding occurs at a site distinct from those targeted by other tubulin-active drugs such as colchicine or vinca alkaloids, resulting in a unique mechanism of action. Griseofulvin preferentially binds to microtubules in fungal cells over mammalian tubulin, explaining its selective toxicity and therapeutic utility. Upon entering susceptible fungal cells, griseofulvin interacts with microtubule proteins to disrupt the normal assembly and function of the mitotic spindle apparatus, ultimately preventing chromosome segregation during cell division [3] [4].
The key mechanistic insight reveals that griseofulvin primarily suppresses microtubule dynamic instability rather than promoting massive depolymerization. Microtubule dynamic instability refers to the stochastic switching between phases of growth and shrinkage at microtubule ends, a process critical for proper spindle function during mitosis. At concentrations as low as 1-20 μM, griseofulvin significantly reduces both the growth rate and shortening rate of microtubules while increasing the percentage of time microtubules spend in an attenuated state known as "pause." This suppression of dynamics disrupts the normal functioning of mitotic spindles without substantially decreasing overall microtubule polymer mass, leading to mitotic arrest at the prometaphase/anaphase transition. The bound drug interferes with microtubule-dependent processes essential for proper chromosome movement and segregation, ultimately blocking cell division [3].
The following diagram illustrates the molecular signaling pathway through which griseofulvin inhibits fungal mitosis, from cellular entry to mitotic arrest:
Figure 1: Molecular signaling pathway of griseofulvin-induced mitotic inhibition in fungal cells.
This pathway illustrates the sequence of molecular events from griseofulvin entry into fungal cells to the final fungistatic effect. The process begins with energy-dependent cellular uptake, followed by specific binding to tubulin in spindle microtubules. This binding suppresses microtubule dynamic instability without significant depolymerization, disrupting mitotic spindle function and causing arrest at prometaphase/anaphase transition, ultimately resulting in inhibited cell division [3] [4].
The broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines represents the standard protocol for determining griseofulvin susceptibility against dermatophytes and other fungal pathogens. This assay quantitatively measures the minimum inhibitory concentration (MIC), defined as the lowest drug concentration that prevents visible fungal growth after a specified incubation period. For griseofulvin-13C d3, this protocol enables researchers to correlate the isotopic labeling with antifungal potency and compare it directly with the non-labeled compound to ensure biological equivalence [5].
Protocol Steps:
For enhanced detection of griseofulvin-13C d3 uptake and distribution in susceptibility testing, researchers can employ liquid chromatography-mass spectrometry (LC-MS) to quantify the isotopically labeled drug in fungal cells. This approach provides simultaneous measurement of antifungal activity and drug penetration, offering insights into potential resistance mechanisms related to drug uptake or metabolism [1].
The suppression of microtubule dynamic instability represents griseofulvin's primary mechanism at clinically relevant concentrations. This assay quantitatively measures the effect of griseofulvin-13C d3 on microtubule dynamics in vitro using purified tubulin and video-enhanced microscopy techniques.
Protocol Steps:
Table 1: Quantitative Parameters of Microtubule Dynamic Instability Suppressed by Griseofulvin
| Dynamic Parameter | Control Values | With Griseofulvin (10 μM) | Measurement Method |
|---|---|---|---|
| Growth Rate (μm/min) | 1.5-2.5 | 0.6-1.2 | Time-lapse microscopy |
| Shortening Rate (μm/min) | 2.5-4.5 | 1.0-2.0 | Time-lapse microscopy |
| Catastrophe Frequency (events/min) | 0.01-0.03 | 0.005-0.015 | Transition analysis |
| Rescue Frequency (events/min) | 0.03-0.06 | 0.01-0.03 | Transition analysis |
| Dynamicity (μm/min) | 0.5-1.5 | 0.1-0.3 | Total length change/time |
Data adapted from in vitro microtubule dynamics studies showing concentration-dependent suppression by griseofulvin [3].
This protocol details the procedure for analyzing the effects of griseofulvin-13C d3 on mitotic spindle organization and chromosome alignment in fungal cells using immunofluorescence microscopy and DNA staining techniques.
Protocol Steps:
The expected results include disorganized mitotic spindles, improper chromosome segregation, and mitotic arrest at prometaphase/anaphase. The application of griseofulvin-13C d3 allows simultaneous localization of the drug using secondary ion mass spectrometry (SIMS) or other isotopic detection methods when combined with immunofluorescence, enabling direct correlation between drug localization and cellular effects.
For ultrastructural analysis of griseofulvin's effects on microtubule organization, transmission electron microscopy (TEM) provides nanometer-scale resolution of microtubule arrays in fungal cells.
Protocol Steps:
Table 2: Key Experimental Parameters for Griseofulvin-13C d3 in Fungal Mitosis Studies
| Parameter | Typical Range | Optimal Conditions | Application Context |
|---|---|---|---|
| MIC vs. Dermatophytes | 0.5-8 μg/mL | Species-dependent | Antifungal susceptibility |
| MIC vs. Candida spp. | 49.9-99.8 μg/mL | Strain-dependent | Anti-biofilm applications |
| Microtubule Dynamics IC₅₀ | 1-5 μM | <1 μM for dynamicity | Biophysical mechanisms |
| Mitotic Arrest Concentration | 10-40 μM | 20 μM for HeLa cells | Cellular effects |
| Tubulin Binding Kd | ~100 μM | Weak binding affinity | Molecular interactions |
| Nanoformulation Efficacy | 6.24-12.48 μg/mL | 10-23 nm particle size | Enhanced delivery systems |
Data compiled from multiple sources showing concentration ranges for various experimental applications of griseofulvin [3] [5].
The experimental data demonstrates that griseofulvin's effectiveness varies significantly across fungal species and experimental systems. While dermatophytes show high susceptibility with MIC values typically below 10 μg/mL, Candida species require substantially higher concentrations for growth inhibition. Importantly, the concentration required to suppress microtubule dynamics (1-5 μM) is significantly lower than that needed to inhibit tubulin polymerization (>100 μM), supporting the model that dynamic instability suppression represents the primary mechanism at physiologically relevant concentrations [3].
The unique mechanism of griseofulvin has enabled several emerging research applications beyond its traditional antifungal use:
Cancer Research: Griseofulvin's ability to disrupt mitosis in mammalian cells at concentrations that do not significantly depolymerize microtubules has attracted interest for oncology applications. Research demonstrates that griseofulvin can inhibit tumor production in athymic mice, either alone or in combination with other microtubule-targeting agents like nocodazole. The antiproliferative activity against human tumor cell lines, coupled with griseofulvin's established safety profile in humans, suggests potential as an adjuvant in combination cancer therapy regimens [3] [1].
Antiviral Applications: Recent studies indicate that griseofulvin can inhibit hepatitis C virus replication by interfering with microtubule function in human cells. Additionally, molecular docking analyses reveal that griseofulvin and its derivatives exhibit good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase, and spike protein receptor-binding domain, suggesting possible inhibitory effects on viral entry and replication. These findings highlight the potential for drug repurposing of this well-characterized antifungal agent [1] [6].
Nanoparticle Delivery Systems: Recent advances in formulation strategies have demonstrated that incorporating griseofulvin into biopolymer-based nanocomposites can significantly enhance its antifungal efficacy. One study developed a glycogen-gelatin nanocomposite loaded with griseofulvin that reduced MIC values against Candida species from 49.9-99.8 μg/mL for free griseofulvin to 6.24-12.48 μg/mL for the nanoformulation. This 8-16 fold enhancement in potency demonstrates the potential for advanced delivery systems to overcome limitations of poor water solubility and enhance griseofulvin's therapeutic index [5].
Griseofulvin-13C d3 represents a valuable tool for investigating microtubule-mediated processes in fungal cells and beyond. The detailed protocols presented herein for antifungal susceptibility testing, microtubule dynamics analysis, and cellular imaging provide researchers with comprehensive methodologies for studying its mechanism of action. The quantitative data tables offer reference values for experimental design and result interpretation across different biological systems.
The unique property of griseofulvin to suppress microtubule dynamic instability without substantial depolymerization at low concentrations distinguishes it from other microtubule-targeting agents and provides a specific mechanistic approach for investigating mitotic processes. The emerging applications in cancer research, virology, and nanotechnology-enhanced delivery systems highlight the continuing relevance of this classic antifungal agent in contemporary biomedical research.
The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue Phenomenon | Possible Causes | Recommended Solutions & Troubleshooting Steps |
|---|
| Low Solubility in Aqueous Buffers | Inherent hydrophobicity of griseofulvin [1]. | • Use aqueous solutions of Deep Eutectic Solvents (DES) as solubilizers [1]. • Consider nanostructured lipid carriers (NLCs) for topical delivery [2]. | | Precipitation Upon Dilution | Drug supersaturation is not maintained upon transfer to an aqueous physiological medium [1]. | • Use DES as a co-solvent: Maintain a certain water content in DES to leverage pseudo-cosolvency effects that stabilize the solution [1]. | | Chemical Degradation | Exposure to incompatible solvents, pH extremes, or high temperatures. | • Control storage conditions: Store the compound as recommended by the supplier (refer to Certificate of Analysis) [3]. • Analyze metabolites: Be aware of major metabolites like 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG) [4]. | | Low Recovery in LC-MS | Adsorption to vials/filters or degradation in solution. | • Use appropriate inert labware. • Prepare fresh solutions prior to use. • Use Griseofulvin-13C,d3 as an internal standard to correct for losses during sample preparation and analysis [3]. |
Q1: What is the primary application of this compound in research?
Q2: Are the solubility and stability of this compound different from the unlabeled drug?
Q3: What is the most effective method to significantly enhance the aqueous solubility of griseofulvin for in-vitro assays?
This protocol is adapted from recent research to guide your experiments with this compound [1].
1. DES Preparation: - Materials: Choline chloride (ChCl), Urea or Polyethylene Glycol 300 (PEG 300). - Procedure: - Dry ChCl and the hydrogen bond donor (urea or PEG 300) separately under vacuum at 60°C for 5 hours. - Mix ChCl and the donor in a molar ratio of 1:2 (e.g., 1 mol ChCl : 2 mol Urea for Reline) in a sealed container. - Heat the mixture at 80°C with continuous stirring (e.g., 500 rpm) until a homogeneous, clear liquid forms. - Prepare aqueous mixtures of the DES by diluting with bidistilled water to the desired concentrations (e.g., 0.2 to 0.8 mole fraction of DES).
2. Solubility Measurement: - Procedure: - Add an excess of this compound to vials containing the prepared DES aqueous solutions. - Equilibrate the suspensions in a thermostatic shaker bath for at least 24 hours at your desired temperature (e.g., 293.15 to 313.15 K) to reach saturation. - After equilibration, centrifuge the samples and carefully filter the supernatant through a syringe filter (e.g., 0.45 µm). - Dilute the filtrate appropriately with a compatible solvent (e.g., methanol) for analysis. - Quantify the concentration of this compound using a pre-calibrated analytical method such as HPLC-UV or LC-MS.
The diagram below outlines the key stages of the experimental protocol for enhancing this compound solubility using Deep Eutectic Solvents (DES).
The table below summarizes the key handling information for Griseofulvin-13C,d3 found in the search results.
| Property | Specification |
|---|---|
| Recommended Storage | 2-8°C (Refrigerator) [1] |
| Appearance | White to Off-White Solid [1] |
| Molecular Weight | 356.78 g/mol [2] [3] |
| Molecular Formula | C₁₆(¹³C)H₁₄D₃ClO₆ [1] [2] |
| CAS Number | 1329612-29-4 [1] [2] |
| Shipping Conditions | Ambient Temperature [1] |
| Intended Use | For Research Use Only. Not for diagnostic or therapeutic use [2] [3]. |
Here are answers to common questions researchers might have:
Q1: What is the primary application of this compound in research? This compound is the 13C- and deuterium-labeled version of Griseofulvin. Its main applications are [2]:
Q2: The product was shipped at ambient temperature, but the storage condition is 2-8°C. Is this acceptable? Yes. Manufacturers often ship stable isotopes at ambient temperature for short-term transit. You should move the product to the recommended 2-8°C refrigerator immediately upon receipt for long-term storage [1].
Q3: What should I do if the powder is not stored in a refrigerator upon my arrival? If you find the vial at room temperature, note the duration of exposure. For short, unrecorded periods, visually inspect the powder for any changes in color or form. If any deviation from the original "White to Off-White Solid" description is observed, the compound's integrity may be compromised, and you should consider it unsuitable for critical quantitative experiments [1].
This guide outlines potential issues and actions related to the stability and use of this compound.
If you suspect stability issues, you can verify the integrity of your compound using an HPLC method adapted from published protocols for unlabeled Griseofulvin [4] [5].
Method: HPLC Analysis of this compound
The table below summarizes the core parameters of a validated HPLC method for griseofulvin, which provides an excellent foundation for method development [1].
| Parameter | Specification |
|---|---|
| Analytical Column | XTerra MS C18 (4.6 × 150 mm, 3.5 μm) with a C18 guard column |
| Mobile Phase | 20 mM Sodium dihydrogen phosphate (pH 3.5) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence: λex = 300 nm, λem = 418 nm |
| Injection Volume | 50 μL |
| Sample Preparation | Protein precipitation with acetonitrile (1:1 ratio), then dilution with mobile phase buffer (1:1) |
| Internal Standard | Warfarin |
| Linearity Range | 10 - 2500 ng/mL |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Runtime | Not specified, but suitable for pharmacokinetic studies |
Here are answers to common issues you might encounter when adapting this method.
1. The peak shape for griseofulvin-13C d3 is broad or tailing. What should I check?
2. How can I shorten the method runtime for higher throughput?
3. The signal is low or noisy. How can I improve detection?
The following diagram illustrates the logical process for adapting and troubleshooting the foundation HPLC method for your specific needs regarding griseofulvin-13C d3.
This is the step-by-step protocol for the foundation HPLC method, which you can use as a starting point [1].
1. Mobile Phase and Buffer Preparation * Prepare a 20 mM sodium dihydrogen phosphate (NaH₂PO₄) solution in deionized water. * Adjust the pH to 3.5 using phosphoric acid (H₃PO₄). * Prepare the mobile phase by mixing the 20 mM phosphate buffer and acetonitrile in a 55:45 (v/v) ratio. Filter the mixture through a 0.45 μm membrane and degas thoroughly before use.
2. Standard and Internal Standard Solutions * Stock Solution (200 μg/mL): Accurately weigh griseofulvin (and griseofulvin-13C d3) and dissolve in acetonitrile to prepare a stock solution. * Working Standard Solutions: Dilute the stock solution with acetonitrile to create a series of working standards covering the desired concentration range (e.g., 0.10 to 25.0 μg/mL). * Internal Standard (IS) Solution (50 μg/mL): Prepare a working solution of warfarin in acetonitrile.
3. Sample Preparation (Protein Precipitation) * Transfer a 100 μL aliquot of the plasma sample into a microcentrifuge tube. * Add 100 μL of the internal standard working solution (warfarin, 50 μg/mL in acetonitrile). * Vortex the mixture for 10 seconds and then centrifuge at 13,000 rpm for 4 minutes. * Transfer 100 μL of the supernatant to a new vial and add 100 μL of the mobile phase buffer (20 mM NaH₂PO₄, pH 3.5). * Vortex for 10 seconds, centrifuge again at 13,000 rpm for 4 minutes, and inject a 50 μL aliquot of the supernatant into the HPLC system.
4. HPLC Instrument Conditions * Column Oven: Ambient temperature (or can be controlled, e.g., 30-40°C). * Flow Rate: 1.0 mL/min. * Detection: Fluorescence detector with λex = 300 nm and λem = 418 nm. * Run Time: Monitor the chromatogram until griseofulvin and the internal standard have eluted and the baseline has stabilized.
The field of HPLC method development is evolving. For complex optimizations, consider these advanced approaches discussed at the recent HPLC 2025 conference:
I hope this technical guide provides a solid foundation for your work with griseofulvin-13C d3.
This compound is a stable isotope-labeled version of the antifungal drug griseofulvin. Its primary application in research is as a quantitative tool in mass spectrometry. The table below summarizes its key characteristics [1].
| Property | Description |
|---|---|
| Chemical Formula | C1613CH14D3ClO6 [1] |
| Molecular Weight | 356.78 g/mol [1] |
| Role | Internal Standard / Tracer [1] |
| Key Feature | Nearly identical chemical properties to unlabeled griseofulvin, but distinguishable by mass due to one carbon-13 atom and three deuterium atoms [1]. |
In mass spectrometry, this compound is used as an internal standard. Here's how it enhances detection and quantification:
While specific protocols for the labeled compound are not available in the search results, the methodologies used for analyzing standard griseofulvin provide a relevant foundation. The following workflow outlines a general approach for griseofulvin metabolite identification, which could be adapted for quantitative studies using an internal standard like this compound.
The workflow above is based on a study that used Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-ToFMS) to identify griseofulvin metabolites in bovine tissues [2]. This demonstrates the type of advanced instrumentation suitable for such analyses.
Despite the lack of explicit troubleshooting guides for this compound, you can anticipate and address common issues in LC-MS analysis based on general principles:
| Problem | Possible Causes | Investigation & Solution Steps |
|---|---|---|
| Low Signal Intensity | Ion suppression, inefficient ionization, instrument issues. | Check ionization source cleanliness; optimize mobile phase composition (e.g., pH, modifiers); verify instrument calibration [2] [3]. |
| Poor Chromatography | Column degradation, inappropriate mobile phase, sample contaminants. | Use a suitable C18 column; condition the column properly; filter samples; adjust LC gradient [2] [4]. |
| Inaccurate Quantification | Improper internal standard mixing, degraded standards, incorrect calibration. | Ensure homogeneous mixing of this compound; prepare fresh standard solutions; check calibration curve linearity [1]. |
To build a comprehensive technical support center, I suggest you:
The table below summarizes the basic information available from various chemical suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity Information | Storage Recommendations |
|---|---|---|---|---|---|
| MedChemExpress (MCE) [1] | 1329612-29-4 | C1613CH14D3ClO6 [1] | 356.78 [1] | Information not specified in search results | "Store under recommended conditions in the Certificate of Analysis." [1] |
| Santa Cruz Biotechnology [2] | 126-07-8 (unlabeled) | C16(13C)H14D3ClO6 [2] | 356.78 [2] | Information not specified in search results | Information not specified in search results |
| Clearsynth [3] | 1329612-29-4 [3] | C17H17ClO6 (parent compound) [3] | Information not specified in search results | HPLC Purity: Not less than 90% [3] | "Store at refrigerator (2-8°C)" [3] |
| Alta Scientific [4] | 1329612-29-4 [4] | Information not specified in search results | Information not specified in search results | Information not specified in search results | Information not specified in search results |
The Certificate of Analysis (CoA) is the definitive document for purity and usage specifications.
Here are some frequently asked questions that may arise during experiments.
Q: What could cause inconsistent results when using this compound as an internal standard? A: Inconsistencies can stem from several factors:
Q: The HPLC purity from the CoA is >90%. Is this sufficient for use as an internal standard? A: A purity of "not less than 90%" is common for labeled internal standards like this one [3]. For most quantitative LC-MS applications, this level of purity is acceptable. The critical factor is that the impurities do not co-elute with or affect the mass spectrometric detection of the analyte of interest. If high precision is required for trace analysis, you may need to source a lot with a higher, more rigorously defined purity.
The following diagram outlines a general workflow for using this compound to quantify unlabeled Griseofulvin in biological samples via LC-MS.
Workflow Steps:
The search results indicate that detailed technical documents like full Certificates of Analysis or Material Safety Data Sheets (MSDS) are available from suppliers but are not fully detailed in the public listings [1] [2] [3]. You must contact the suppliers directly to obtain these critical, lot-specific documents for your research.
This method provides a validated approach for determining griseofulvin in rat plasma, which can be a starting point for your method development and validation of the stable isotope-labeled analog [1].
The table below summarizes the performance data obtained during the validation of the griseofulvin method, which are the benchmarks you would need to meet or exceed for your Griseofulvin-13C d3 method [1].
| Validation Parameter | Result / Value |
|---|---|
| Linear Range | 10 - 2500 ng/mL |
| Correlation Coefficient (mean) | 0.9996 |
| Within-day Precision (C.V.) | < 3.0% |
| Between-day Precision (C.V.) | < 7.5% |
| Accuracy (Relative Error) | Intra-day: 0.89% - 9.26%; Inter-day: 0.71% - 7.68% |
| Mean Recovery from Plasma | 99.2% |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
Based on the methodological details, here are some potential issues and solutions that could form the basis of your technical support content.
Q1: What should I do if I observe peak tailing or broadening?
Q2: How can I improve a low signal-to-noise ratio for my analyte?
Q3: How can I confirm that my Griseofulvin-13C d3 peak is pure and not co-eluting with metabolites?
The following diagram outlines the key steps in the method development and validation process, providing a logical framework for your work.
While the specific method is for unlabeled griseofulvin, the core principles of sample preparation, chromatography, and validation are directly transferable. When working with Griseofulvin-13C d3, your primary focus should be on confirming the absence of interference from the abundant unlabeled analyte and verifying that the internal standard behavior is consistent.
Griseofulvin-13C,d3 is a stable isotope-labeled analog of the antifungal drug Griseofulvin, intended for use as an internal standard in quantitative analysis like GC-MS or LC-MS [1] [2] [3].
The table below summarizes its fundamental technical data:
| Property | Description |
|---|---|
| Molecular Formula | C₁₆(¹³C)H₁₄D₃ClO₆ [1] [2] |
| Molecular Weight | 356.78 g/mol [1] [2] |
| Unlabeled CAS No. | 126-07-8 [1] [4] |
| Labeled CAS No. | 1329612-29-4 [2] |
| Intended Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) and tracer in drug metabolism/pharmacokinetic studies [1] [2] [3] |
| Purity (HPLC) | Not less than 90% [3] |
| Storage Condition | Store at 2-8°C for long-term stability [3] |
A purity of "not less than 90%" has been specified by one supplier [3]. To assess purity, you can employ the following standard methodologies. The workflow for a comprehensive assessment typically involves a combination of these techniques:
Here are solutions to common issues researchers might face when working with this compound.
| Problem | Possible Cause | Solution & Prevention |
|---|---|---|
| Low MS Signal/High Background | Incorrect tuning/calibration for higher MW; Co-eluting impurities; Ion suppression. | Tune MS for m/z ~357; Optimize LC method for better separation; Use stable-labeled IS to correct for suppression [1] [3]. |
| Inconsistent Analytical Results | Degradation of compound; Inaccurate preparation of standards. | Adhere to 2-8°C storage [3]; Use calibrated equipment; Prepare fresh standard solutions. |
| Unexpected NMR Peaks | Incomplete isotopic enrichment; Chemical impurities; Solvent/residual water peaks. | Compare spectrum with unlabeled standard; Ensure proper sample preparation; Account for solvent peaks. |
| Poor Chromatography | Column degradation; Inappropriate mobile phase; Sample solvent mismatch. | Condition/change HPLC column; Optimize mobile phase pH/organic ratio; Ensure sample solvent matches initial mobile phase strength. |
Q1: What is the primary research application of this compound? It is primarily used as an internal standard for the precise quantification of unlabeled Griseofulvin in biological samples using GC-MS or LC-MS. Its isotopic label allows it to be distinguished from the analyte, correcting for matrix effects and instrument variability [1] [2] [3].
Q2: How should I store this compound to ensure its stability? For long-term stability, the compound should be stored in a refrigerator at 2-8°C [3]. Always keep the container tightly sealed and protected from light and moisture.
Q3: The molecular weight in my analysis is different from the theoretical value. Why? The theoretical molecular weight (356.78 g/mol) is for the fully labeled species [1] [2]. A slight mass discrepancy in your MS data could indicate the presence of unlabeled Griseofulvin (352.77 g/mol) or other isotopic variants due to incomplete enrichment during synthesis. Check the certificate of analysis for the specified isotopic purity.
Q4: Can this labeled compound be used in biological activity assays? No. This compound is intended for research use only as a tracer or internal standard and is not intended for diagnostic or therapeutic use [1]. Its biological activity is expected to be identical to the unlabeled drug, but it should not be used to treat infections.
| Factor | Description & Impact on Griseofulvin Release |
|---|---|
| Formulation Type | Determines the primary mechanism of drug release and its performance under different doses [1]. |
| Matrix Surface Area | Critical for dissolution rate; a higher external specific surface area generally leads to a faster release [1]. |
| Polymer Carrier | Influences wettability, erosion rate, and the ability to generate and maintain supersaturation [1]. |
| Drug Loading | Affects release performance; a 10% drug loading was found to be beneficial for ASD performance at higher doses [1]. |
| Milling Intensity | The required fineness of the milled extrudates depends on the formulation type (ASD vs. Nanocomposite) [1]. |
Here are the methodologies for the two primary formulation strategies identified in the research.
This protocol is adapted from a study that specifically used griseofulvin as a model poorly soluble drug [1].
Workflow Overview:
Procedure:
This protocol, while demonstrated for Carvedilol, is a directly transferable strategy for enhancing the solubility of poor water-soluble drugs like griseofulvin [2].
Workflow Overview:
Procedure:
Q1: What are the fundamental formulation strategies to minimize matrix effects for griseofulvin? The two primary advanced strategies are creating an Amorphous Solid Dispersion or a Nanocomposite/Solid Crystal Suspension. Both methods aim to reduce the drug's particle size to the nano-scale and intimately mix it with hydrophilic carriers. This enhances wettability, increases surface area, and disrupts the crystal lattice, leading to a much faster dissolution rate and reduced matrix effects [1] [2].
Q2: Why is matrix surface area so critical, and how is it controlled? Matrix surface area is a dominant factor controlling the dissolution rate. A larger surface area allows for more contact with the dissolution medium, facilitating faster drug release. It is directly controlled by the intensity of the milling process applied to the final extrudates. Finer milling creates smaller particles and a larger cumulative surface area [1].
Q3: How do I choose between an Amorphous Solid Dispersion and a Nanocomposite? The choice involves a trade-off:
Compound Overview & Applications this compound is a stable isotope-labeled analog of Griseofulvin, where certain atoms have been replaced with Carbon-13 (13C) and deuterium (d3). Its primary applications in research are as a tracer and an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR [1].
The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| CAS Number | 1329612-29-4 [1] |
| Molecular Formula | C₁₆¹³CH₁₄D₃ClO₆ [1] |
| Molecular Weight | 356.78 g/mol [1] |
| Labeled Position | 13C- and deuterium-labeled [1] |
| Primary Use | Internal standard for quantitative analysis [1] |
Q1: What is the main reason for using this compound as an internal standard? Using a stable isotope-labeled compound like this compound as an internal standard is a best practice in quantitative mass spectrometry. It co-elutes with the native analyte (Griseofulvin) but is distinguished by its higher mass. It corrects for variations in sample preparation, injection, and ionization efficiency, leading to more accurate and reliable data [1].
Q2: My extraction recovery for lipid nanoparticles is low and inconsistent. What are the key factors I should investigate? Low recovery often stems from issues related to the stability of the particles or the efficiency of the extraction process. You should systematically troubleshoot the following areas:
The following workflow provides a systematic approach to diagnosing and resolving low recovery issues. The general principles are derived from lipid nanoparticle research, which can be adapted for your specific formulation containing this compound [2].
Detailed Methodologies for Key Steps
1. Assess Nanoparticle Stability
2. Optimize Extraction Solvent
3. Evaluate Process Losses (Adsorption)
The table below summarizes the core differences between these two compounds. It is crucial to understand that Griseofulvin-13C,d3 is not an alternative drug but a non-radioactive, stable isotopic tracer used exclusively in research [1].
| Feature | Griseofulvin (Unlabeled) | This compound (Labeled) |
|---|---|---|
| Chemical Formula | C₁₇H₁₇ClO₆ [2] [3] | C₁₆¹³CH₁₄D₃ClO₆ [1] |
| Molecular Weight | 352.77 g/mol (calculated) | 356.78 g/mol [1] |
| CAS Number | 126-07-8 | 1329612-29-4 [1] |
| Primary Application | Therapeutic antifungal drug [2] [4] | Research internal standard & tracer [1] |
| Mechanism of Action | Disrupts fungal mitotic spindle by interacting with microtubules [2] [4] | Same as unlabeled, but not used for its therapeutic effect [1] |
| Biological Activity | Fungistatic; active against dermatophytes [2] [4] | Biologically equivalent, but used for quantification, not effect [1] |
| Key Differentiator | Approved for clinical and veterinary use [4] | For research use only; not for human therapeutic application [1] |
This compound is chemically and biologically nearly identical to unlabeled Griseofulvin but is designed for specific research applications due to its heavier isotopic mass [1].
The most common application for this compound is in developing robust bioanalytical assays. The following diagram illustrates a typical workflow for quantifying unlabeled Griseofulvin in a biological sample using the labeled analog as an internal standard.
Detailed Protocol:
The search results could not provide experimental data directly comparing the two in a biological assay. For a performance comparison, the focus should be on how the labeled standard enhances research, not on its standalone efficacy.
The table below summarizes the basic information available for this compound, which is the stable isotope-labeled version of Griseofulvin.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| Role | 13C- and deuterium-labeled Griseofulvin; used as a tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS) [1]. |
| CAS No. | 1329612-29-4 [1] |
| Molecular Formula | C₁₆¹³CH₁₄D₃ClO₆ [1] |
| Molecular Weight | 356.78 [1] |
| Availability | Sold for research use only, not for sale to patients [1]. |
To understand the potential application of this compound, it's helpful to know the metabolic profile of its unlabeled counterpart. The diagrams below outline its key metabolic pathways and the associated stability challenges studied in formulations.
Diagram: Key Metabolic Pathways of Griseofulvin. Griseofulvin is metabolized in the liver, primarily via demethylation, to form 4- and 6-desmethylgriseofulvin [2] [3]. These metabolites have been shown to interact with cytokeratin proteins (K8/K18), which is a proposed mechanism for the rare drug-induced hepatitis associated with griseofulvin use [2] [3].
Diagram: Formulation-Dependent Stability Mechanisms. The physical stability of griseofulvin tablets is highly dependent on the excipients used. Studies show that dissolution performance decreases under accelerated humidity conditions, but the underlying mechanism differs by formulation, involving either premature particle swelling or dissolution [4].
Griseofulvin is classified as a Class II drug (low solubility, high permeability) [1] [2]. Its low dissolution rate in the gastrointestinal tract is a major factor limiting its bioavailability and clinical efficacy [1] [2]. The intrinsic water solubility of griseofulvin is very low, reported as 8.64 mg/L [1] [2].
The table below summarizes key pharmacokinetic parameters for regular griseofulvin and a significantly improved formulation from a 2023 study:
| Parameter | Regular Griseofulvin (Control) | Griseofulvin/HP-γ-Cyclodextrin Complex |
|---|---|---|
| Water Solubility | 8.64 mg/L (Baseline) | 4,120 mg/L (477-fold increase) [1] [2] |
| Cmax (in vivo dog study) | 0.52 µg/mL | 0.72 µg/mL [1] [2] |
| AUC0–12 (in vivo dog study) | 1.55 μg·h/mL | 2.75 μg·h/mL [1] [2] |
| Half-Life (in vivo dog study) | 0.81 h | 1.56 h [1] [2] |
| Clearance (in vivo dog study) | 51.78 L/kg/h | 24.16 L/kg/h [1] [2] |
| In Vitro Drug Release (10 min) | Not Specified | ~90% [1] [2] |
The dramatic improvement shown above was achieved by forming an inclusion complex with hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) using a supercritical carbon dioxide (SC-CO₂) assisted method [1] [2]. The following workflow outlines the key experimental steps:
Key Experimental Details:
Griseofulvin-13C,d3 is explicitly used as a tracer and internal standard for quantitative analysis by techniques like NMR, GC-MS, or LC-MS [3]. Its primary role is to aid in precise measurement and tracking during drug development, which explains why direct PK comparisons with therapeutic griseofulvin are not a focus of public research.
The data on the HP-γ-cyclodextrin complex is highly relevant for your audience, as it represents a state-of-the-art approach to overcoming the inherent pharmacokinetic limitations of griseofulvin itself, demonstrating a clear path to a more effective formulation [1] [2].
Although a direct comparison for the labeled compound is unavailable, extensive research details how unlabeled Griseofulvin interacts with tubulin. The table below summarizes key experimental findings:
| Tubulin Type / System | Experimental Method | Key Finding / Binding Affinity | Reference / Context |
|---|---|---|---|
| Bovine Brain Tubulin | Fluorometric quenching of tubulin tryptophan fluorescence | Binding constant (K) = (1.2 ± 0.19) × 10⁴ M⁻¹. One class of binding site; binding is largely reversible. | [1] |
| Various Human β-tubulin Isotypes | Molecular Docking | Favorable interaction and significant affinity. Binding energy for Griseofulvin: -6.6 kcal/mol. | [2] |
| Human β-tubulin Isotypes | Molecular Docking (Derivatives G1-G5) | Lower (more negative) binding energies, ranging from -8.8 to -9.3 kcal/mol, indicating higher affinity than Griseofulvin. | [2] |
| HeLa Cells (Human) | In vitro analysis of microtubule dynamic instability | Suppressed microtubule dynamics at low concentrations (1–20 μM). IC₅₀ for overall dynamicity: <1 μM. | [3] |
| Goat/Bovine Brain Tubulin | In vitro polymerization assay | Inhibition of microtubule polymerization requires high concentrations (>100 μM). | [3] |
Here are the methodologies commonly used in the cited research, which could be applied to compare labeled and unlabeled compounds:
The primary mechanism by which Griseofulvin exerts its antimitotic effect in human cells is the suppression of microtubule dynamics at concentrations far lower than those required to inhibit bulk microtubule polymerization [3]. The following diagram outlines the established mechanism of action for unlabeled Griseofulvin and potential research pathways for the isotopically labeled compound.
Since direct data is unavailable, you may consider these approaches for your research:
Griseofulvin-13C,d3 is described as a tracer for quantitative analysis [6]. You could use it to track the uptake and distribution of Griseofulvin in cells or tissue samples without interfering with the native binding mechanism.
| Specification | Supplier A (Scientificlabs) [1] | Supplier B (MedChemExpress) [2] | Supplier C (Santa Cruz Biotechnology) [3] |
|---|---|---|---|
| CAS Number | 1329612-29-4 | 1329612-29-4 | 126-07-8 (unlabeled) |
| Molecular Formula | - | C₁₆¹³CH₁₄D₃ClO₆ | C₁₆(¹³C)H₁₄D₃ClO₆ |
| Molecular Weight | - | 356.78 | 356.78 |
| Purity (HPLC) | min. 97% | - | - |
| Isotopic Enrichment | min. 98% (Deuterium) | - | - |
| Melting Range | 217 - 222 °C | - | - |
| Price | £470.23 (10 mg) | Price on request | $268.00 (1 mg) |
Based on the search results, Griseofulvin-13C,d3 is primarily used as an internal standard for quantitative analysis. Its labeled structure allows for precise tracking and measurement, correcting for variations in sample preparation and instrument analysis [2] [3].
The following diagram outlines a typical experimental workflow using this isotopic standard in bioanalytical studies, such as investigating the pharmacokinetics of Griseofulvin.
The general methodology for its use involves [2] [3]:
The search results provide foundational knowledge about griseofulvin and related research, though they do not contain the specific experimental data you requested.
| Parameter | Microsize (500 mg) | Ultramicrosize (2x165 mg) | Ultramicrosize (1x330 mg) | | :--- | :--- | :--- | :--- | | Bioequivalence | Reference | Bioequivalent | Bioequivalent | | Conclusion | The study concluded that the single 330 mg ultramicrosize tablet was bioequivalent to the two 165 mg tablets and the 500 mg microsize formulation [3]. |
Since direct data on method transferability for Griseofulvin-13C,d3 is not available, you may need to generate this data through your own experiments. Here are some steps you can take:
Based on this methodology, the data you would aim to collect and structure is illustrated in the table below.
| Performance Metric | Platform A | Platform B | Platform C | Acceptance Criteria |
|---|---|---|---|---|
| Retention Time (RSD%) | [Data] | [Data] | [Data] | RSD < 1.0% |
| Peak Area (RSD%) | [Data] | [Data] | [Data] | RSD < 5.0% |
| Signal-to-Noise Ratio | [Data] | [Data] | [Data] | S/N > 10 |
| Linearity (R²) | [Data] | [Data] | [Data] | R² > 0.99 |
| Carryover | [Data] | [Data] | [Data] | < 0.2% |